Unique Identity as a Haloperidol Metabolite Validated by Defined HPLC Detection Limits
In the metabolic pathway of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidin-2-one (referred to as CPHP) is a distinct metabolite. A validated HPLC method specifically quantifies this compound with a detection limit of 1 nmol/ml at 220 nm, differentiating it from other metabolites like reduced haloperidol (RHAL) and haloperidol N-oxide (HNO) [1]. This analytical specificity is crucial for precise metabolic studies.
| Evidence Dimension | HPLC Detection Limit |
|---|---|
| Target Compound Data | 1 nmol/ml (at 220 nm) |
| Comparator Or Baseline | Reduced Haloperidol (RHAL): 1 nmol/ml (at 220 nm); Haloperidol N-oxide (HNO) and others: 0.3 nmol/ml (at 245 nm) |
| Quantified Difference | Equivalent sensitivity to RHAL but distinct retention time and detection wavelength from other metabolites |
| Conditions | Isocratic HPLC system with a Hypersil CPS5 column and mobile phase of acetonitrile (67%) and 10 mM ammonium acetate (pH 5.4) at 1 ml/min |
Why This Matters
Procurement of this exact compound is essential for use as an authentic reference standard in validated analytical methods for haloperidol metabolism studies, ensuring accurate identification and quantification.
- [1] Fang, J., & Gorrod, J. W. (1993). High-performance liquid chromatographic method for the detection and quantitation of haloperidol and seven of its metabolites in microsomal preparations. Journal of Chromatography B: Biomedical Sciences and Applications, 614(2), 267-273. https://doi.org/10.1016/0378-4347(93)80318-X View Source
